N-carbamoyl-L-aspartate

Overview

Description

Mechanism of Action

Target of Action

N-Carbamoyl-L-aspartate (NCA) primarily targets four cascade enzymes: carbamoyl phosphate synthase (CPS), aspartate carbamoyl-transferase (ATCase), dihydroorotase (DHOase), and dihydroorotate dehydrogenase (DHOD) . These enzymes play crucial roles in the conversion of CO2 into optically pure this compound and orotate .

Mode of Action

NCA interacts with its targets to facilitate the biotransformation of feedstocks into products . The interaction involves the use of the four cascade enzymes for the conversion of CO2 into NCA and orotate in one pot . Polyphosphate kinase (PPK) is coupled for ATP regeneration .

Biochemical Pathways

NCA affects the pyrimidine biosynthetic pathway . It is involved in the first committed step of this pathway, which is the condensation of L-aspartate and carbamoyl phosphate to form this compound . This reaction is catalyzed by ATCase .

Pharmacokinetics

The pharmacokinetics of NCA involve its production under optimal reaction conditions and substrate concentrations . Within 3.0 hours, 19.2 mM NCA is produced, enabling the synthesis of 15.5 mM orotate . The yields of NCA and orotate based on the added L-aspartic acid reach 96.0% and 93.3%, respectively .

Result of Action

The action of NCA results in the production of optically pure NCA and orotate . This action provides a novel pathway for the utilization of renewable feedstock for the synthesis of value-added commodity chemicals . Additionally, NCA has been shown to significantly decrease serum cholesterol, high-density lipoprotein, lactate dehydrogenase, and alkaline phosphatase levels of mice .

Action Environment

The action of NCA is influenced by environmental factors such as reaction conditions and substrate concentrations . Optimal conditions and concentrations enable the efficient production of NCA . The action, efficacy, and stability of NCA are thus dependent on these environmental factors .

Biochemical Analysis

Biochemical Properties

N-Carbamoyl-L-aspartate plays a significant role in biochemical reactions, particularly in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes the condensation of L-aspartate and carbamoyl phosphate to form this compound and inorganic phosphate . This interaction is a key step in the synthesis of pyrimidine molecules .

Cellular Effects

This compound influences various cellular processes. It is involved in the lipid metabolism and has been shown to significantly decrease serum cholesterol, high-density lipoprotein, lactate dehydrogenase, and alkaline phosphatase levels in mice . It also increases the relative mRNA expression of genes related to the synthesis of pyrimidine nucleotides and polyunsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to uridine, a downstream intermediate of the enzyme dihydroorotate dehydrogenase (DHODH) . This conversion is enhanced by the inhibition of the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to a significant depletion of this compound and accumulation of uridine .

Temporal Effects in Laboratory Settings

In laboratory settings, under optimal reaction conditions and substrate concentrations, 19.2 mM this compound was produced within 3.0 hours . This production enabled the synthesis of 15.5 mM orotate . The yields of this compound and orotate based on the added L-aspartic acid reached 96.0% and 93.3%, respectively .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthetic pathway . It interacts with the enzyme aspartate transcarbamoylase, which catalyzes its formation from L-aspartate and carbamoyl phosphate .

Preparation Methods

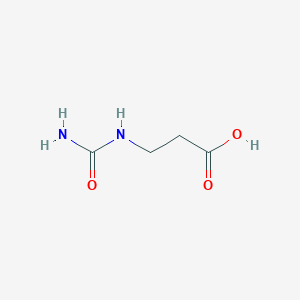

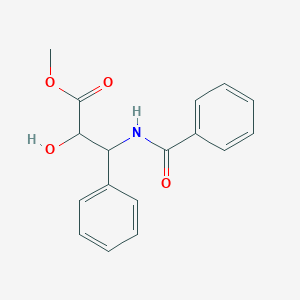

N-Carbamoylaspartic acid can be synthesized through the reaction between cyanate and aspartic acid . The product of this reaction can cyclize to form either dihydroorotic acid or 5-carboxymethylhydantoin, depending on the reaction conditions . Acid-catalyzed cyclization leads to the formation of 5-carboxymethylhydantoin, while enzyme catalysis by dihydroorotase results in the formation of dihydroorotic acid .

Chemical Reactions Analysis

N-Carbamoylaspartic acid undergoes various chemical reactions, including cyclization and hydrolysis . The compound can cyclize to form dihydroorotic acid or 5-carboxymethylhydantoin under different conditions . Common reagents used in these reactions include cyanate and enzymes such as dihydroorotase . The major products formed from these reactions are dihydroorotic acid and 5-carboxymethylhydantoin .

Scientific Research Applications

N-Carbamoylaspartic acid is a critical precursor for the de novo biosynthesis of pyrimidine nucleotides . It has been studied for its effects on serum metabolites and intestinal microflora in sows . Supplementation with N-Carbamoylaspartic acid has been shown to regulate intestinal microbial composition and serum differential metabolites related to arginine, proline, phenylalanine, tyrosine, and fatty acids metabolism . This regulation may contribute to reducing backfat loss in sows and improving the birth weight and health of piglets .

Comparison with Similar Compounds

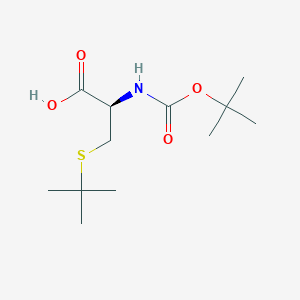

N-Carbamoylaspartic acid is similar to other carbamoylamino acids and derivatives of aspartic acid . Some similar compounds include N-carbamoyl-D-aspartic acid and N-carbamoyl-L-aspartic acid . What sets N-Carbamoylaspartic acid apart is its specific role in pyrimidine biosynthesis and its unique reaction pathways leading to the formation of dihydroorotic acid and 5-carboxymethylhydantoin .

Properties

IUPAC Name |

2-(carbamoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKXYZVTANABHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030182 | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-37-5, 13184-27-5 | |

| Record name | Ureidosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ureidosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 923-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ureidosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Aminocarbonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(aminocarbonyl)-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

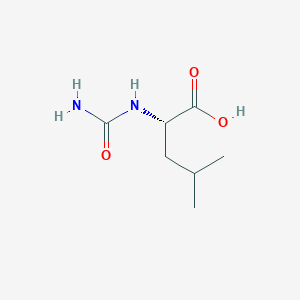

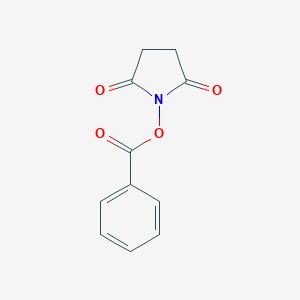

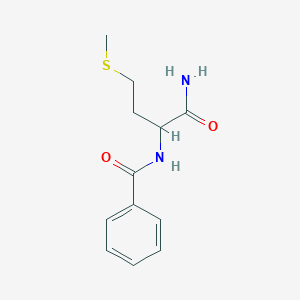

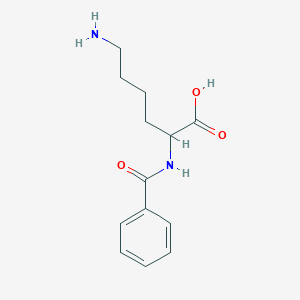

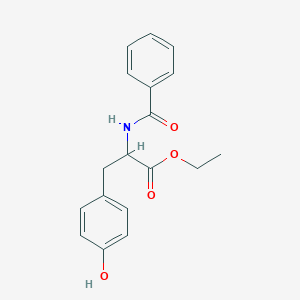

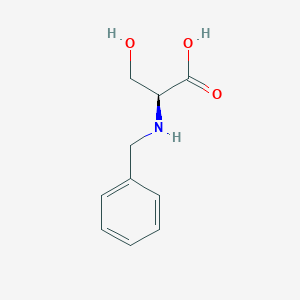

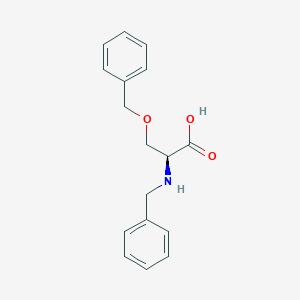

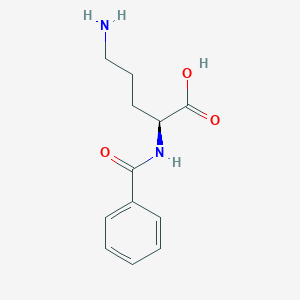

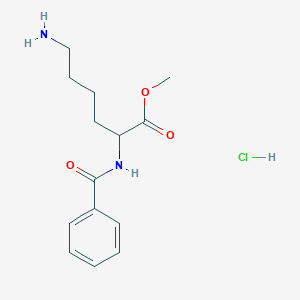

Feasible Synthetic Routes

Q1: What is N-Carbamoyl-L-aspartate (CA-asp) and what is its biological relevance?

A: this compound (CA-asp) is a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, the building blocks of DNA and RNA, and is therefore crucial for cell growth and proliferation. [, , , , , , , ]

Q2: How does CA-asp interact with its target enzyme, dihydroorotase (DHOase), and what are the downstream effects of this interaction?

A: CA-asp serves as the substrate for DHOase, the third enzyme in the de novo pyrimidine biosynthesis pathway. DHOase catalyzes the reversible cyclization of CA-asp to form L-dihydroorotate (DHO). This reaction is crucial for the continuation of the pathway and ultimately, the synthesis of pyrimidine nucleotides. [, , , , , , ]

Q3: What is the molecular formula and weight of CA-asp?

A3: The molecular formula of CA-asp is C5H8N2O5, and its molecular weight is 176.12 g/mol.

Q4: What are the key structural features of CA-asp?

A4: CA-asp contains a carboxylic acid group, an amine group, and a carbamoyl group attached to a chiral carbon center. This chiral center gives rise to the L-enantiomer, which is the biologically active form.

Q5: Are there any spectroscopic data available for CA-asp?

A5: While specific spectroscopic data for CA-asp is not provided in the given research papers, common characterization techniques for this type of compound include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Q6: How does the structure of CA-asp relate to its activity as a substrate for DHOase?

A6: The specific arrangement of functional groups in CA-asp allows it to bind to the active site of DHOase, positioning the molecule for the cyclization reaction. The L-enantiomer is specifically recognized by the enzyme, highlighting the importance of chirality in this interaction.

Q7: How does the concentration of CA-asp affect the rate of DHOase activity?

A: Like most enzyme-substrate interactions, the rate of DHOase activity increases with increasing CA-asp concentration until a saturation point is reached, following Michaelis-Menten kinetics. [, ]

Q8: Are there any known inhibitors of DHOase that target the CA-asp binding site?

A8: While specific DHOase inhibitors targeting the CA-asp binding site are not discussed in the provided research, designing such inhibitors could be a potential strategy for developing new drugs targeting pyrimidine biosynthesis.

Q9: Can computational chemistry and modeling be used to study the interaction between CA-asp and DHOase?

A: Yes, molecular docking studies can be used to predict the binding mode of CA-asp within the active site of DHOase. Molecular dynamics simulations can further provide insights into the dynamics of this interaction. These computational approaches can be valuable tools for understanding the enzyme's mechanism and for designing potential inhibitors. []

Q10: How does pH affect the DHOase-catalyzed reaction involving CA-asp?

A: The DHOase-catalyzed reaction is pH-dependent. At acidic pH, the forward reaction (CA-asp to DHO) is favored, while at alkaline pH, the reverse reaction (DHO to CA-asp) is favored. [, , ]

Q11: What is the significance of the pH dependence of the DHOase-catalyzed reaction in a biological context?

A11: The pH dependence of the DHOase reaction may contribute to the regulation of pyrimidine biosynthesis in different cellular compartments with varying pH levels.

Q12: Have any studies investigated the stability of CA-asp under various conditions?

A12: While the provided research does not explicitly discuss the stability of CA-asp, this information would be crucial for developing formulations and storage conditions for this compound, especially if it is intended for use in further research or therapeutic applications.

Q13: Are there any analytical methods available to quantify CA-asp levels in biological samples?

A: Metabolomics studies utilizing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) can be employed to quantify CA-asp levels in biological samples. These techniques provide valuable information about metabolic changes in response to various stimuli or disease states. [, , ]

Q14: What are the potential implications of altered CA-asp levels in a biological context?

A: Altered CA-asp levels could indicate dysregulation of the pyrimidine biosynthesis pathway, which could have implications for cell growth, proliferation, and disease states such as cancer. [, , , ]

Q15: How does CA-asp relate to the concept of metabolic profiling?

A: CA-asp, as a key metabolic intermediate, can serve as a potential biomarker in metabolic profiling studies. Changes in its abundance can provide insights into cellular processes, disease mechanisms, and responses to treatments. [, , ]

Q16: What is the role of CA-asp in the context of studying the maturation of mycelia in fungi like Pleurotus tuoliensis?

A: Research on Pleurotus tuoliensis suggests that CA-asp levels significantly increase during the mycelium physiological maturation period. This finding indicates its potential use as a marker for monitoring mycelial maturity, which is crucial for optimizing cultivation techniques and yields. []

Q17: What is the connection between CA-asp and the study of estrus-associated temperature in cows?

A: Analysis of follicular fluid in cows revealed a correlation between CA-asp levels and estrus-associated temperature. This suggests a potential link between CA-asp and reproductive processes in cows, highlighting the diverse roles this molecule may play in various biological systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.